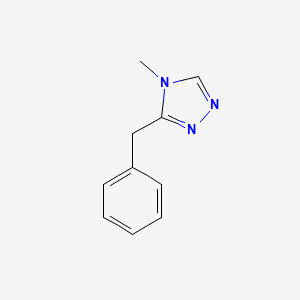

3-benzyl-4-methyl-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-8-11-12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTQEMDEYPRFRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 3 Benzyl 4 Methyl 4h 1,2,4 Triazole

The synthesis of 3-benzyl-4-methyl-4H-1,2,4-triazole can be approached through various synthetic routes, often involving the cyclization of appropriate precursors. While specific synthesis details for this exact compound are not extensively documented in the provided search results, general methods for the synthesis of substituted 1,2,4-triazoles can be inferred. These methods often involve the reaction of hydrazides or their derivatives with appropriate reagents to form the triazole ring. researchgate.netscinito.ai

For instance, a plausible route could involve the reaction of a phenylacetyl hydrazide derivative with a methylating agent and a source of the remaining triazole ring atoms. The purification of the final product would typically involve techniques such as recrystallization or column chromatography to obtain the compound in high purity.

Structural elucidation and spectroscopic analysis are crucial for confirming the identity and purity of the synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry would be employed to characterize the molecule and confirm the presence of the benzyl (B1604629) and methyl groups attached to the 1,2,4-triazole (B32235) core.

Physicochemical Properties and Molecular Characteristics

The physicochemical properties of 3-benzyl-4-methyl-4H-1,2,4-triazole are fundamental to understanding its behavior and potential applications. These properties can be determined experimentally or predicted using computational methods.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | Inferred |

| Molecular Weight | 173.22 g/mol | Inferred |

| CAS Number | 27844-50-4 | bldpharm.com |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| logP (predicted) | Not available |

Reactivity and Potential Derivatizations

The reactivity of 3-benzyl-4-methyl-4H-1,2,4-triazole is influenced by the electronic nature of the triazole ring and the presence of the benzyl (B1604629) and methyl substituents. The triazole ring itself is generally stable, but the nitrogen and carbon atoms can participate in various reactions. smolecule.com

The benzyl group offers a site for electrophilic aromatic substitution on the phenyl ring, allowing for the introduction of various functional groups. The methylene (B1212753) bridge of the benzyl group could also be a site for functionalization. The triazole ring can undergo N-alkylation or N-acylation, although the existing methyl group at the N-4 position will direct further substitution to other available nitrogen atoms. The potential for these derivatizations makes this compound a versatile scaffold for creating a library of related compounds for further study.

Computational and In Silico Studies

Computational and in-silico methods play a crucial role in understanding the properties and potential biological activity of molecules like 3-benzyl-4-methyl-4H-1,2,4-triazole. Density Functional Theory (DFT) calculations can be used to investigate its molecular structure, electronic properties, and vibrational frequencies. Molecular docking studies can predict the binding affinity and mode of interaction of the compound with various biological targets, such as enzymes or receptors. acs.orgthesciencein.org These computational approaches can provide valuable insights that guide the synthesis and biological evaluation of new derivatives, saving time and resources in the drug discovery process.

Comparative Analysis with Isomeric and Analogous Structures

Established Synthetic Routes to the 1,2,4-Triazole (B32235) Core Relevant to this compound Derivatives

The synthesis of the 4H-1,2,4-triazole core, the central heterocyclic system of this compound, can be achieved through various established methods. These routes often involve the cyclization of hydrazine (B178648) derivatives or multicomponent reactions. researchgate.net

Precursor Chemistry and Reaction Pathways for 4H-1,2,4-Triazoles

The formation of 4H-1,2,4-triazoles relies on the availability of suitable precursor molecules. Key starting materials often include amidines, imidates, amidrazones, hydrazones, and aryl diazonium salts, which provide the necessary nitrogen atoms for the triazole ring. frontiersin.orgresearchgate.net For instance, hydrazones can be readily converted to 1,2,4-triazoles by reacting with amines in the presence of an iodine/tert-butyl hydroperoxide (I2/TBHP) system, which tolerates a wide range of functional groups. frontiersin.org Another common approach involves the reaction of diacylhydrazines with aromatic amines in the presence of a dehydrating agent like phosphorus pentoxide. nih.gov

The reaction pathways to 4H-1,2,4-triazoles are diverse. One notable method is the reaction of N,N'-bis(benzoyl)hydrazine with an amine in the presence of phosphorus pentachloride (PCl5) and toluene. nih.gov This reaction proceeds through a chloro-derivative intermediate. Furthermore, the use of microwave irradiation in the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) offers a catalyst-free and efficient alternative. organic-chemistry.org

Targeted Synthesis of this compound: Mechanistic Considerations

The specific synthesis of this compound involves the strategic introduction of the benzyl and methyl groups onto the triazole core. This is typically achieved through cyclization followed by or concurrent with substitution reactions.

The formation of the 1,2,4-triazole ring is a critical step. A variety of cyclization strategies have been developed. For example, a visible light-induced [3+2] cyclization reaction can produce 1,2,4-triazolines, which can then be converted to 1,2,4-triazoles. rsc.org Another approach involves the oxidative cyclization of amidrazones and aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in an environmentally friendly medium like polyethylene (B3416737) glycol. organic-chemistry.org One-pot methods, such as the triflic anhydride-activated, microwave-induced cyclodehydration of secondary amides and hydrazides, provide an efficient route to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

A common and effective method for creating the 4H-1,2,4-triazole core involves heating a mixture of an acid hydrazide and a primary amine. For the synthesis of a related compound, 4-amino-5-mercapto-3-[4-methylthio benzyl]-4H-1,2,4-triazole, (4-methylthiophenyl)acetic acid was heated with thiocarbohydrazide. scispace.com This suggests that a similar approach using phenylacetic acid hydrazide and methylamine (B109427) could be a viable route to this compound.

Once the triazole ring is formed, or during its formation, the benzyl and methyl groups must be introduced. Alkylation is a common method for adding substituents to the nitrogen atoms of the triazole ring. 1,2,4-triazole can be alkylated at the N-1 position with high regioselectivity using various alkyl halides and a suitable base. capes.gov.brnih.gov For instance, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base facilitates a high-yielding synthesis of 1-substituted-1,2,4-triazoles. capes.gov.br

The introduction of the benzyl group at the C3 position often originates from the choice of the starting materials. For example, using phenylacetic acid hydrazide as a precursor would directly incorporate the benzyl group at the desired position. mdpi.com The methyl group at the N4 position would then be introduced by reacting the intermediate with a methylating agent.

Arylation reactions, such as the Suzuki cross-coupling, can also be employed to introduce aryl substituents, although this is more relevant for derivatization rather than the primary synthesis of the target compound. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of the desired this compound isomer. Factors such as the choice of solvent, base, temperature, and catalyst can significantly influence the outcome of the synthesis. researchgate.netresearchgate.net

For instance, in the alkylation of 1,2,4-triazole, the choice of base and the isolation procedure can affect the ratio of N-1 to N-4 alkylated isomers. capes.gov.br Microwave-assisted synthesis has been shown to provide a rapid and efficient method for producing substituted 1,2,4-triazoles, often with improved yields and shorter reaction times compared to conventional heating. organic-chemistry.org The use of ionic liquids as solvents has also been explored to develop more environmentally friendly synthetic protocols. nih.gov

Table 1: Comparison of Synthetic Methods for 4H-1,2,4-Triazoles

| Method | Precursors | Reagents/Conditions | Advantages |

| Pellizzari Reaction | Amidrazones, Carboxylic acids/derivatives | Heat | Direct formation of 3,4,5-trisubstituted triazoles |

| Einhorn-Brunner Reaction | Hydrazines, Diacylamines | Acid or base catalysis | Versatile for various substituents |

| From Hydrazones | Hydrazones, Amines | I2/TBHP | Good functional group tolerance frontiersin.org |

| Microwave-assisted | Hydrazines, Formamide | Microwave irradiation | Catalyst-free, efficient organic-chemistry.org |

| Oxidative Cyclization | Amidrazones, Aldehydes | Ceric ammonium nitrate, PEG | Environmentally benign organic-chemistry.org |

Derivatization Strategies for the this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially interesting properties.

One common derivatization strategy involves reactions at the triazole ring itself or at the benzyl substituent. For example, the Suzuki cross-coupling reaction can be utilized to introduce various aryl or heteroaryl groups onto a pre-functionalized triazole core, such as a bromo-substituted derivative. nih.gov This allows for the synthesis of complex molecules with extended conjugation.

Another approach is the modification of functional groups attached to the scaffold. For instance, if a thiol group is present, as in the related 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, this group can be a handle for further reactions. matrixscientific.com Similarly, amino groups on the triazole ring can be transformed into Schiff bases and subsequently into other heterocyclic systems. chemmethod.com

Furthermore, the benzyl group offers opportunities for derivatization. The aromatic ring can undergo electrophilic substitution reactions, or the benzylic protons can be involved in radical reactions, although these are less common for this specific scaffold.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents | Potential Product |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted triazole derivative nih.gov |

| N-Alkylation | Alkyl halide, Base | Quaternary triazolium salt nih.gov |

| Thiolation | Lawesson's reagent | Thione derivative |

| Schiff Base Formation | Aldehyde/Ketone (if amino group is present) | Imine derivative chemmethod.com |

Functionalization at the Benzyl Moiety for SAR Studies

The benzyl group of this compound offers a prime site for chemical modification to explore structure-activity relationships (SAR). Introducing various substituents onto the phenyl ring of the benzyl moiety can significantly influence the molecule's biological activity.

Research on related 1,2,4-triazole derivatives has demonstrated the impact of benzyl group modifications. For instance, in a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, the presence of substituents like 3-phenoxy and 3-methoxy on the benzyl ring was found to be favorable for antiproliferative activity against the A549 lung cancer cell line. researchgate.net Specifically, the cytotoxicity decreased in the order of 3-OPh > 3-OMe > 4-OMe > 3,4,5-triOMe > 4-H, highlighting the importance of the substitution pattern on the benzyl C-region. researchgate.net

Furthermore, studies on TRPV1 antagonists have shown that analogs with a phenyl C-region, such as those derived from a substituted benzyl moiety, exhibit better antagonism than their pyridine (B92270) counterparts. nih.gov The introduction of a 4-(trifluoromethyl)benzyl group, for example, has been a key modification in developing potent antagonists. nih.gov These findings underscore the potential of systematically functionalizing the benzyl group of this compound to modulate its biological properties.

Modifications of the Triazole Ring System and its Impact on Reactivity

The 1,2,4-triazole ring itself is a versatile platform for chemical transformations. The reactivity of the triazole core is characterized by the π-deficient nature of its carbon atoms, making them susceptible to nucleophilic attack. chemicalbook.com Conversely, the nitrogen atoms, being electron-rich, are the primary sites for electrophilic substitution. chemicalbook.com

The N-H proton in N-unsubstituted 1,2,4-triazoles is acidic, allowing for regioselective alkylation. chemicalbook.com For instance, alkylation of 1H-1,2,4-triazole with methyl iodide in the presence of a base can yield a mixture of 1-methyl and 4-methyl isomers. chemicalbook.com In the case of this compound, the N4 position is already occupied by a methyl group, which influences the regioselectivity of further reactions. The methyl group at position 3 also has an electron-donating inductive effect, which can enhance the stability of the 4H-tautomer.

The triazole ring can also direct further functionalization. For example, the 1,2,4-triazole moiety can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the introduction of substituents at specific positions on adjacent aromatic rings. acs.orgorganic-chemistry.org This has been demonstrated with Ru-catalyzed C-H arylation at the ortho position of a C-3 aryl substituent. acs.orgorganic-chemistry.org

Introduction of Diverse Substituents for Advanced Structure-Activity Relationship Investigations

To conduct advanced structure-activity relationship (SAR) investigations, a diverse range of substituents can be introduced at various positions of the this compound scaffold. This includes modifications to both the benzyl moiety and the triazole ring.

An efficient approach for creating diverse 1,2,4-triazoles involves the synthesis of key precursors like 1,2,4-triazole-3(5)-carboxylates, which can be prepared from acyl hydrazides. nih.gov These intermediates allow for further transformations to yield esters, carboxylate salts, amides, nitriles, hydrazides, and hydroxamic acids, providing a library of compounds for SAR studies. nih.gov For example, ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate has been synthesized and can serve as a versatile building block. nih.gov

The introduction of different functional groups can significantly alter the molecule's properties. For instance, in a series of novel 1,2,4-triazole derivatives, the inclusion of various electron-withdrawing and electron-donating groups on the phenyl rings was explored to enhance cytotoxicity against cancer cell lines. pensoft.netpensoft.net The nitrogen atoms of the triazole ring are crucial for binding to biological receptors through hydrogen bonding. pensoft.net

Furthermore, the synthesis of 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol and its subsequent reactions to form thiosemicarbazides and thiazolidinone derivatives demonstrate the potential for creating complex heterocyclic systems based on the 3-benzyl-1,2,4-triazole core. researchgate.net

Advanced Synthetic Techniques Applied to this compound Analogs

Modern synthetic chemistry offers a range of advanced techniques to improve the efficiency, sustainability, and diversity of 1,2,4-triazole synthesis.

Green Chemistry Approaches in Triazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govrsc.org

Key green chemistry strategies include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. researchgate.netresearchgate.net For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org

Ultrasound irradiation: Sonochemistry provides an alternative energy source that can enhance reaction rates and yields, often under milder conditions. nih.govresearchgate.net

Use of eco-friendly solvents and catalysts: Replacing hazardous solvents and catalysts with more benign alternatives is a core principle of green chemistry. researchgate.net Research has focused on using water or recyclable reaction media like polyethylene glycol. organic-chemistry.org

Metal-free synthesis: Developing synthetic routes that avoid the use of heavy metal catalysts is a significant goal. isres.orgcolab.wsrsc.org For instance, metal-free, base-promoted multicomponent reactions have been developed for the synthesis of 1,2,4-triazole-based hybrids. colab.wsrsc.org

Catalytic Methodologies for Efficient Triazole Synthesis

Catalysis plays a crucial role in the efficient synthesis of 1,2,4-triazoles, offering high yields and selectivity under mild conditions.

Various catalytic systems have been employed:

Copper catalysis: Copper catalysts are widely used for the synthesis of 1,2,4-triazoles through various mechanisms, including oxidative coupling and cycloaddition reactions. organic-chemistry.orgisres.org For instance, a copper-catalyzed reaction under air can produce 1,2,4-triazole derivatives from readily available starting materials. organic-chemistry.org

Ruthenium catalysis: As mentioned earlier, ruthenium complexes can be used for C-H functionalization reactions directed by the triazole ring. acs.orgorganic-chemistry.org

Silver catalysis: Silver catalysts have been shown to selectively produce 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.org

Iodine catalysis: Iodine can act as a metal-free catalyst for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles under oxidative conditions. organic-chemistry.org

Ceric Ammonium Nitrate (CAN): CAN has been used as a catalyst for the oxidative cyclization of amidrazones and aldehydes in an environmentally benign synthesis of trisubstituted 1,2,4-triazoles. organic-chemistry.org

Multicomponent Reactions for Expedited Library Synthesis

Multicomponent reactions (MCRs) are powerful tools for rapidly generating libraries of structurally diverse compounds from simple starting materials in a single step. colab.wsrsc.org This approach is highly atom- and step-economical, making it ideal for drug discovery and materials science.

Several MCRs have been developed for the synthesis of 1,2,4-triazoles:

A base-promoted, three-component, one-pot reaction has been reported for synthesizing hybrid molecules where a 1,3-dione is linked to a 1,2,4-triazole via a benzyl bridge. colab.wsrsc.orgrsc.org

A multicomponent process for the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines has also been developed. organic-chemistry.orgacs.org

Electrochemical MCRs have been utilized to synthesize 1,5-disubstituted and 1-aryl 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols. isres.org

These advanced synthetic methods provide efficient and versatile pathways to access a wide range of this compound analogs for further investigation.

Methodologies for Molecular Target Identification in Triazole Research

Identifying the molecular targets of triazole derivatives is a critical step in understanding their mechanism of action and for the development of new therapeutic agents. A variety of computational and experimental approaches are employed for this purpose.

In silico methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, are widely used to predict the biological activities and binding modes of triazole compounds. d-nb.info These computational techniques help in screening large libraries of virtual compounds and prioritizing them for synthesis and further testing, thereby reducing costs and time. d-nb.info For instance, virtual screening has been successfully used to identify 3,4,5-trisubstituted 4H-1,2,4-triazoles as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction. nih.gov

Experimental approaches often involve screening triazole libraries against a panel of known biological targets, such as enzymes or receptors. High-throughput screening (HTS) is a common method for rapidly evaluating the activity of thousands of compounds. nih.gov Once a hit is identified, further studies are conducted to confirm the target and elucidate the mechanism of action. For example, a library of 1,4,5-substituted 1,2,3-triazole analogs was screened to identify antagonists of the pregnane (B1235032) X receptor (PXR). nih.gov

Another key methodology involves the synthesis of hybrid molecules that combine the triazole scaffold with other known pharmacophores. nih.govmdpi.com This approach aims to create compounds with enhanced efficacy and the potential to interact with multiple targets. nih.govnih.gov The biological evaluation of these hybrids against various cell lines and enzymes helps in identifying their molecular targets. nih.govpensoft.net For example, benzimidazole-triazole hybrids have been designed and synthesized as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II. nih.gov

Investigation of Binding Modes and Receptor Interactions of this compound Analogs

Understanding how this compound analogs bind to their target receptors and the nature of these interactions is fundamental for rational drug design.

Ligand-Protein Interaction Profiling via Molecular Docking Simulations

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. d-nb.infoekb.eg This technique provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. pensoft.net

For example, docking studies of 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines against tubulin have shown effective binding affinities, with one analog exhibiting a binding energy of -33.40 kcal/mol. researchgate.net These studies revealed that the triazole ring and its substituents form crucial interactions with amino acid residues in the binding pocket. researchgate.net Similarly, docking simulations of 1,2,4-triazole derivatives with the enzyme tyrosinase have shown interactions with key histidine, phenylalanine, and valine residues. pensoft.net

The predictive power of molecular docking is often enhanced when combined with other computational methods like molecular dynamics (MD) simulations, which provide a more dynamic picture of the ligand-protein complex over time. mdpi.com

Enzyme Inhibition Studies and Binding Characterization (e.g., COX-2, DprE1, Thymidine Phosphorylase, Serine Protease)

Enzyme inhibition assays are crucial for characterizing the binding of triazole derivatives to specific enzymes. These studies determine the inhibitory potency (e.g., IC50 values) and can provide insights into the mechanism of inhibition.

Cyclooxygenase-2 (COX-2): Some 1,2,4-triazole derivatives have been investigated as selective COX-2 inhibitors. pensoft.netnih.gov The design of these compounds often mimics the structure of known COX-2 inhibitors like celecoxib, incorporating a sulfonamide moiety which is a key pharmacophore for COX-2 inhibition. nih.gov

Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1): Triazole-based compounds have shown potent inhibitory activity against DprE1, an essential enzyme in Mycobacterium tuberculosis. Mechanistic studies have revealed that these inhibitors can interact competitively with other known inhibitors within the enzyme's cleavage core. nih.gov

Thymidine Phosphorylase: While specific studies on this compound are not prevalent, the broader class of triazoles has been explored for inhibition of various enzymes, and the general principles of enzyme-ligand interactions would apply.

Serine Proteases: Similarly, the interaction of triazole derivatives with serine proteases would involve the formation of specific bonds with the catalytic triad (B1167595) and other residues in the active site.

Receptor Agonism/Antagonism at a Molecular Level

Triazole derivatives can act as either agonists or antagonists at various receptors. For instance, certain 1,2,3-triazole derivatives have been developed as potent and selective inverse agonists and antagonists of the pregnane X receptor (PXR). nih.gov The nature of the interaction (agonism vs. antagonism) is determined by the specific conformational changes induced in the receptor upon ligand binding.

In the case of the ghrelin receptor, 1,2,4-triazole-based compounds have been developed as potent antagonists. researchgate.net These antagonists likely bind to the receptor in a manner that prevents the conformational changes required for receptor activation by the endogenous ligand, ghrelin. researchgate.net

Elucidation of Structure-Activity Relationships (SAR) for Specific Biological Modulations

Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. nih.gov

For 1,2,4-triazole derivatives, SAR studies have revealed that the nature and position of substituents on the triazole and benzyl rings are critical for their activity. nih.govnih.gov For example, in a series of tri-substituted 1,2,4-triazoles designed as inhibitors of the annexin A2–S100A10 protein interaction, the substitution pattern on the phenyl ring linked to an acetamide (B32628) side chain was found to be important for potency. nih.gov

Impact of Benzyl Substitutions on Molecular Efficacy and Selectivity

The benzyl group in this compound derivatives plays a significant role in determining their molecular efficacy and selectivity. Substitutions on the benzyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein.

For instance, in a series of inhibitors of the annexin A2–S100A10 protein interaction, replacing a substituted phenyl ring with an aliphatic amide side chain resulted in a change in potency, indicating the importance of the benzyl-like moiety. nih.gov Moreover, altering the substitution pattern on the phenyl ring itself led to increased potency. nih.gov These findings underscore the critical role of the benzyl group and its substituents in fine-tuning the biological activity of 1,2,4-triazole derivatives.

Role of the 4-Methyl Group in Ligand-Target Binding and Compound Stability

The introduction of a methyl group at the N-4 position of the triazole ring can significantly influence the compound's lipophilicity. An increase in lipophilicity can enhance the molecule's ability to cross biological membranes, potentially leading to improved bioavailability. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding. SAR studies on various 1,2,4-triazole derivatives have shown that the length of the alkyl chain at the N-4 position can impact biological activity, with longer chains sometimes leading to a decrease in potency, suggesting that the compact nature of the methyl group might be optimal in certain contexts. ijpsr.com

From a steric perspective, the 4-methyl group can influence the conformation of the entire molecule. This conformational restriction can be crucial for orienting the benzyl group and other substituents into a favorable position for binding with a biological target. The nitrogen atoms of the 1,2,4-triazole ring are known to act as hydrogen bond acceptors, playing a vital role in receptor binding. pensoft.net The presence and position of the N-methyl group can affect the accessibility of these nitrogen atoms to the target protein.

Furthermore, N-methylation can enhance the metabolic stability of the compound. The triazole ring itself is generally stable against metabolic degradation. pensoft.net N-alkylation, including methylation, can further protect the ring from certain metabolic pathways, potentially leading to a longer half-life in vivo. However, it is also important to consider that the methyl group itself can be a site for metabolism, for instance, through hydroxylation by cytochrome P450 enzymes.

| Property | Influence of the 4-Methyl Group | References |

| Lipophilicity | Increases lipophilicity, potentially affecting membrane permeability and solubility. | ijpsr.com |

| Conformation | Induces steric hindrance, influencing the overall molecular shape and orientation of other substituents for optimal target binding. | |

| Receptor Interaction | Can modulate the accessibility of triazole nitrogens for hydrogen bonding with the target. | pensoft.net |

| Metabolic Stability | Can protect the triazole ring from degradation, but the methyl group itself can be a site for metabolism. | pensoft.net |

Influence of Triazole Ring Modifications on Biological Activity and Specificity

The 1,2,4-triazole ring is a versatile scaffold that offers multiple avenues for modification to fine-tune the biological activity and specificity of this compound derivatives. These modifications can range from simple substituent changes to more complex bioisosteric replacements of the entire ring system.

The nitrogen atoms within the 1,2,4-triazole ring are key to its biological activity, often participating in crucial hydrogen bonding interactions with target proteins. pensoft.net Altering the electronic environment of the ring through the introduction of electron-donating or electron-withdrawing substituents can modulate the strength of these interactions and, consequently, the biological potency. For example, studies on some 1,2,4-triazole derivatives have shown that compounds with electron-withdrawing substituents on the triazole ring can exhibit potent activity. nih.gov

Bioisosteric replacement of the 1,2,4-triazole ring with other five-membered heterocycles, such as 1,2,3-triazole, tetrazole, or oxadiazole, is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to explore new binding modes. nih.govresearchgate.net Each of these heterocycles possesses a unique arrangement of nitrogen and other heteroatoms, leading to different hydrogen bonding patterns and dipole moments, which can significantly alter the compound's interaction with its biological target. For instance, replacing a 1,2,3-triazole with a tetrazole ring has been shown to enhance the anti-leukemic activity of certain compounds. nih.gov The choice of bioisostere depends on the specific requirements of the target and the desired pharmacological profile.

| Modification Strategy | Potential Impact on Biological Activity and Specificity | References |

| Substitution on the Triazole Ring | Introduction of electron-donating or -withdrawing groups can modulate the electronic properties and hydrogen bonding capacity of the ring, affecting binding affinity. | nih.gov |

| Bioisosteric Replacement | Replacing the 1,2,4-triazole with other heterocycles (e.g., 1,2,3-triazole, tetrazole) can alter the hydrogen bonding pattern, dipole moment, and overall geometry, leading to changes in activity and selectivity. | nih.govresearchgate.net |

| Geometric and Flexibility Alterations | Modifications that change the shape and conformational freedom of the triazole ring can influence the spatial orientation of other pharmacophoric groups, impacting target interaction. |

Rational Design Principles for Novel this compound Based Scaffolds

The rational design of novel bioactive compounds based on the this compound scaffold involves a multi-faceted approach that leverages our understanding of SAR, molecular modeling, and the principles of bioisosterism and scaffold hopping.

A key principle in the design of new derivatives is the strategic modification of the benzyl and triazole moieties to optimize interactions with the target protein. For the benzyl group, this can involve the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring to enhance binding affinity through hydrophobic, steric, or electronic interactions. SAR studies have shown that the nature and position of these substituents can be critical for potency and selectivity. nih.gov

Structure-based drug design, utilizing techniques such as molecular docking, can provide valuable insights into the binding mode of this compound derivatives within the active site of a target protein. This information can guide the design of new analogs with improved complementarity to the binding pocket. For instance, identifying key hydrogen bond interactions or hydrophobic pockets can inform the placement of specific functional groups to enhance binding.

Scaffold hopping is another powerful strategy for discovering novel chemotypes with similar biological activity. rsc.orgnih.gov This involves replacing the central this compound core with a structurally different scaffold that maintains the key pharmacophoric features required for biological activity. This approach can lead to the discovery of compounds with improved properties, such as enhanced novelty, better ADME (absorption, distribution, metabolism, and excretion) profiles, and the potential to overcome resistance mechanisms. The 4-hydroxy-1,2,3-triazole scaffold, for example, has been explored as a versatile system in scaffold hopping approaches. rsc.org

Finally, the principle of bioisosteric replacement can be applied not only to the triazole ring itself but also to other parts of the molecule. For example, the benzyl group could be replaced by other aromatic or heteroaromatic systems to explore new interactions with the target and to modulate the physicochemical properties of the compound.

| Design Principle | Application to this compound Scaffolds | References |

| Structure-Activity Relationship (SAR) Guided Modification | Systematic modification of the benzyl and triazole rings with various substituents to probe and optimize interactions with the biological target. | nih.gov |

| Structure-Based Drug Design | Utilizing computational tools like molecular docking to understand the binding mode and guide the design of new derivatives with improved target complementarity. | |

| Scaffold Hopping | Replacing the core triazole scaffold with structurally novel cores that maintain key pharmacophoric elements to discover new chemical entities with potentially improved properties. | rsc.orgnih.gov |

| Bioisosteric Replacement | Substituting parts of the molecule, such as the benzyl group or substituents on the triazole ring, with bioisosteres to fine-tune properties like binding affinity, selectivity, and pharmacokinetics. |

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of this compound at the atomic and molecular levels.

The three-dimensional arrangement of atoms in this compound has been extensively studied using geometry optimization techniques, primarily based on Density Functional Theory (DFT). These calculations aim to find the most stable conformation of the molecule, which corresponds to the lowest energy state on its potential energy surface.

Studies have shown that the molecule is not planar. The benzyl and methyl groups attached to the triazole ring are oriented in specific positions relative to each other to minimize steric hindrance. The dihedral angles between the triazole and phenyl rings are a key aspect of its conformation. Theoretical calculations have been compared with experimental data from X-ray crystallography to validate the computed structures. These comparisons generally show good agreement in bond lengths and angles, confirming the accuracy of the theoretical models.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity. For this compound, the HOMO is primarily localized on the benzyl group, while the LUMO is distributed over the triazole ring. This distribution provides insights into the regions of the molecule that are most likely to participate in chemical reactions.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and global softness (S), which provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -0.78 |

| Energy Gap (ΔE) | 5.76 |

| Electronegativity (χ) | 3.66 |

| Chemical Hardness (η) | 2.88 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP map typically shows negative potential (red and yellow regions) around the nitrogen atoms of the triazole ring, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue areas) are usually found around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. This information is critical for understanding how the molecule might interact with other molecules, including biological targets.

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict how the molecule might bind to and interact with specific protein targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are used to predict its binding affinity and mode of interaction with various enzymes and receptors that are of therapeutic interest.

These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (this compound) and the amino acid residues of the target protein. The binding affinity is often quantified by a docking score, which estimates the free energy of binding. A lower docking score generally indicates a more favorable binding interaction.

Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational changes of this compound in different environments, such as in solution or when bound to a receptor. These simulations track the movements of atoms over time, offering insights into the flexibility of the molecule and the stability of its complexes with target macromolecules.

By analyzing the trajectory from an MD simulation, researchers can understand how the molecule adapts its conformation to fit into the binding site of a receptor and how these conformational changes might affect its biological activity.

Insights into Molecular Recognition Processes and Interaction Patterns

Computational studies, particularly molecular docking, have provided significant insights into how derivatives based on the 1,2,4-triazole scaffold interact with biological targets. These investigations reveal the specific binding modes and key molecular interactions that are crucial for their biological activity. The 1,2,4-triazole ring itself is an important pharmacophore that can engage in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. pensoft.net

Molecular docking simulations of 1,2,4-triazole derivatives into the active sites of various enzymes have elucidated their mechanism of action. For instance, studies on N-aryl-5-phenyl-4H-1,2,4-triazol-3-amines targeting the protein tubulin showed effective binding affinities, with calculated energies ranging from -7.5 to -8.0 kcal/mol. researchgate.net The stability of these ligand-protein complexes is often further assessed using molecular dynamics simulations. researchgate.net The benzyl group, similar to the one in this compound, frequently occupies hydrophobic pockets within the receptor's binding site. acs.org

The interaction patterns commonly observed for 1,2,4-triazole derivatives include:

Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the target protein, such as Glu917 and Cys919 in VEGFR-2. nih.govnih.gov

Hydrophobic Interactions: Phenyl or benzyl groups attached to the triazole core often engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity. acs.orgresearchgate.net

π-Interactions: The aromatic nature of both the triazole and benzyl rings allows for π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the active site. mdpi.com

These computational approaches create a detailed, three-dimensional view of drug-receptor interactions, moving drug design from analogy-based methods to a more rational, structure-based approach. researchgate.net

Table 1: Key Interaction Patterns of 1,2,4-Triazole Derivatives from Molecular Docking Studies

| Interaction Type | Interacting Moiety on Ligand | Example Interacting Residue in Protein | Reference |

| Hydrogen Bond | Triazole Ring Nitrogens | Glu917, Cys919 | nih.gov |

| Hydrophobic Interaction | Benzyl/Phenyl Group | Hydrophobic Pockets | acs.org |

| π-π Stacking | Triazole Ring, Phenyl Ring | Phe47 | mdpi.com |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in understanding which structural features are crucial for a desired biological effect, thereby guiding the optimization of lead compounds.

Descriptor Generation and Selection for Predictive Models

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For 1,2,4-triazole derivatives, a wide range of descriptors are generated to capture their physicochemical properties. These are typically categorized as:

1D and 2D Descriptors: These are calculated from the chemical formula or the 2D representation of the molecule and include topological descriptors (e.g., connectivity indices), constitutional descriptors, and physicochemical properties (e.g., molar refractivity, surface tension). mjcce.org.mkmdpi.com

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include steric and electrostatic fields. In methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), the steric and electrostatic interaction energies are calculated at various points on a 3D grid surrounding the aligned molecules. nih.govresearchgate.net

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide information on the electronic properties of the molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electronegativity. mdpi.com

Following generation, a crucial step is the selection of the most relevant descriptors that have a strong correlation with biological activity while having low inter-correlation among themselves. Techniques like Principal Component Analysis (PCA) or genetic algorithms are often employed for this selection process to avoid overfitting and build robust models. nih.gov

Table 2: Examples of Descriptors Used in QSAR Studies of Triazole Derivatives

| Descriptor Category | Example Descriptor | Information Encoded | Reference |

| 3D (kNN-MFA) | Steric (S_1047) | Spatial arrangement of atoms | nih.gov |

| 3D (kNN-MFA) | Electrostatic (E_1002) | Electron distribution | nih.gov |

| Topological | Connectivity Indices | Atomic connectivity and branching | mdpi.com |

| Quantum Chemical | Electronegativity | Atom's ability to attract electrons | mdpi.com |

| Quantum Chemical | Polarizability | Deformability of the electron cloud | mdpi.com |

Development of Predictive Models for Biological Activity

Once relevant descriptors are selected, various statistical methods are used to build the QSAR models. The goal is to create an equation that can accurately predict the biological activity (often expressed as pIC50) of a compound based on its descriptor values.

Commonly used methods include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the activity and the selected descriptors.

k-Nearest Neighbor (kNN) Method: Used in 3D-QSAR, this approach predicts the activity of a compound based on the average activity of its 'k' nearest neighbors in the training set, defined by the similarity of their molecular fields. nih.govresearchgate.net

Artificial Neural Networks (ANN): ANNs are non-linear models inspired by the human brain, capable of modeling complex relationships between descriptors and activity.

A 3D-QSAR study on anticancer 1,2,4-triazole derivatives using the kNN-MFA method resulted in a statistically significant model with a high squared correlation coefficient (r²) of 0.8713, indicating a strong relationship between the descriptors and the anticancer activity. nih.govnih.gov Another 2D-QSAR study on triazoles for anti-pancreatic cancer activity developed both MLR and non-linear regression models, achieving good correlation coefficients.

Validation and Application of QSAR Models for Compound Optimization

The validation of a QSAR model is a critical step to ensure its robustness, stability, and predictive power. researchgate.net Validation is typically performed using two main strategies:

Internal Validation: This is often done using a cross-validation technique, such as the leave-one-out (LOO) method. The model is repeatedly built using all but one compound, and the activity of the excluded compound is predicted. A high cross-validation coefficient (q² or Q²) indicates good internal predictivity and robustness. mjcce.org.mk For example, a 3D-QSAR model for triazole derivatives reported a q² of 0.7445. nih.gov

External Validation: The dataset is split into a training set (used to build the model) and a test set (kept aside and not used in model development). The model's ability to predict the activities of the compounds in the test set is then evaluated. A high predictive r² (pred_r²) for the test set demonstrates the model's external predictive power. nih.govresearchgate.net A model for anticancer triazoles showed an external predictivity (pred_r²) of 0.8417. nih.govnih.gov

Once validated, these QSAR models are powerful tools for compound optimization. The models provide clear insights into which structural features enhance or diminish activity. For instance, the steric and electrostatic contour maps generated in 3D-QSAR studies highlight regions where bulky or electronegative groups, respectively, would be beneficial for activity. researchgate.netnih.gov This information guides medicinal chemists in designing new derivatives with potentially higher potency. nih.gov

Table 3: Statistical Validation Parameters for a Sample 3D-QSAR Model of Triazole Derivatives

| Parameter | Value | Description | Reference |

| q² | 0.7445 | Cross-validated correlation coefficient (Internal validation) | nih.gov |

| r² | 0.8713 | Non-cross-validated correlation coefficient (Goodness-of-fit) | nih.gov |

| pred_r² | 0.8417 | Predictive r² for the external test set | nih.gov |

De Novo Design and Virtual Screening Approaches Utilizing the this compound Core

The this compound structure represents a valuable scaffold for the discovery of new bioactive molecules through de novo design and virtual screening.

De Novo Design: This computational strategy involves constructing novel molecules piece-by-piece within the constraints of a receptor's binding site. Starting with the 1,2,4-triazole core, algorithms can explore different chemical substitutions at various positions (like the benzyl and methyl groups) to design new compounds with an optimal predicted fit and affinity for a specific biological target. For example, new 1,2,4-triazole derivatives have been designed as benzodiazepine (B76468) receptor agonists by ensuring their low-energy conformers match the key pharmacophoric features of known agonists like estazolam. nih.gov

Virtual Screening: This is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net The this compound core can be used as a query structure to search for similar molecules in vast databases. Alternatively, structure-based virtual screening (e.g., docking) can be used to "dock" millions of compounds into the active site of a target protein, with the goal of finding novel chemotypes that fit well and have favorable interaction energies. nih.gov A consensus-based virtual screening workflow successfully identified researchgate.netnih.govekb.egtriazolo[1,5-b]isoquinolines as a new class of MELK kinase inhibitors, demonstrating the power of these methods to discover novel active scaffolds. nih.gov These approaches significantly accelerate the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a compound's structure. This technique has been instrumental in confirming the structures of various 1,2,4-triazole derivatives.

In studies of related triazole compounds, X-ray diffraction analysis has revealed crucial details about their solid-state conformation. For instance, in the crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the triazole ring exhibits significant interplanar angles of 63.86 (2)° and 76.96 (2)° with the adjacent phenyl and benzothiazole (B30560) planes, respectively. iucr.orgnih.gov This angular relationship highlights the non-planar nature of the molecule in the solid state. Furthermore, the analysis identified a wide C-C-C angle of 114.28 (4)° at the methylene (B1212753) bridge, a notable structural feature. iucr.orgnih.gov

The packing of molecules within the crystal lattice is also elucidated, revealing important intermolecular interactions. In the same study, the crystal packing is characterized by borderline C-H···N contacts and a significant π-π stacking interaction between triazole rings of adjacent molecules, with an interplanar distance of 3.1852 (2) Å. iucr.orgnih.gov These interactions are fundamental to the stability of the crystal structure.

Similarly, in a study of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, X-ray crystallography confirmed the twisted conformation between the triazole and indole (B1671886) ring systems, with a dihedral angle of 12.65°. mdpi.com The analysis of intermolecular contacts through Hirshfeld surface analysis further detailed the dominant interactions, such as H···H, H···C, N···H, and Br···H contacts, which govern the crystal packing. mdpi.com

These examples, while not of this compound itself, demonstrate the power of X-ray crystallography to provide precise data on bond lengths, bond angles, and intermolecular forces that define the solid-state structure of triazole-containing compounds.

Table 1: Selected Crystallographic Data for a Related Triazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Data for a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative. mdpi.com

Advanced NMR Spectroscopy for Detailed Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Advanced techniques, including two-dimensional (2D) NMR experiments like COSY, HSQC, HMBC, and NOESY, provide detailed information about connectivity and spatial relationships between atoms.

For derivatives of 1,2,4-triazole, ¹H and ¹³C NMR are routinely used to confirm the presence of key functional groups. For example, in a series of 1-benzyl-4-aryl-1H-1,2,3-triazoles, the benzylic protons (CH₂) typically appear as a singlet around δ 5.5 ppm in the ¹H NMR spectrum, while the triazole C-H proton resonates further downfield. rsc.org The chemical shifts of the aromatic protons provide information about the substitution pattern on the phenyl rings. rsc.org

In the case of 1-(benzyloxymethyl)-1,2,4-triazole-3-carboxamide, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the OCH₂ protons at 5.67 ppm and another singlet for the CH₂ protons of the benzyl group at 4.60 ppm. mdpi.com The aromatic protons appear as a multiplet between 7.26 and 7.37 ppm, and the triazole CH proton is observed as a singlet at 8.83 ppm. mdpi.com The ¹³C NMR spectrum further confirms the structure with signals for the different carbon atoms in their expected regions. mdpi.com

Theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method are also employed to support experimental findings and to investigate tautomeric equilibria in solution. ufv.brmdpi.com

Table 2: Representative ¹H NMR Data for a 1-Benzyl-4-phenyl-1H-1,2,3-triazole Derivative

| Proton | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Triazole-H | 7.67 | s |

| Aromatic-H | 7.31-7.80 | m |

| Benzyl-CH₂ | 5.57 | s |

Solvent: CDCl₃. amazonaws.com

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy, thereby confirming its molecular formula. It also provides valuable information about the fragmentation patterns of the molecule upon ionization, which can aid in structural elucidation.

For triazole derivatives, HRMS is used to confirm the successful synthesis of the target compound. For example, the HRMS (ESI, TOF) of 1-benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole showed a [M+H]⁺ ion at m/z 278.1567, which is in close agreement with the calculated value of 278.1562 for C₁₈H₂₀N₃. rsc.org This level of precision provides strong evidence for the assigned molecular formula.

The fragmentation patterns observed in mass spectrometry can also be characteristic of the triazole ring system. The study of the mass spectra of various 1,2,4-triazole derivatives has shown that fragmentation often involves the sequential loss of small neutral molecules. researchgate.net For instance, in a series of 1-benzyl-4-aryl-1H-1,2,3-triazoles, a common fragment observed is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, arising from the cleavage of the benzyl group. rsc.org

Table 3: HRMS Data for a Related Triazole Derivative

| Compound | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

|---|---|---|---|

| 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole | C₁₈H₂₀N₃ | 278.1562 | 278.1567 |

| 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide | C₁₁H₁₂N₄O₂ | 233.1039 | 233.1089 |

Spectroscopic Investigations (e.g., FTIR, UV-Vis, Fluorescence) for Molecular Interactions and Electronic Properties

Spectroscopic techniques such as Fourier-transform infrared (FTIR), ultraviolet-visible (UV-Vis), and fluorescence spectroscopy provide insights into the functional groups, electronic transitions, and photophysical properties of molecules.

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups present in the molecule. For triazole derivatives, the C=N and N-N stretching vibrations within the triazole ring are typically observed in the region of 1600-1400 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are also readily identified.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can be influenced by the solvent and the substituents on the triazole ring system. For some highly conjugated 4H-1,2,4-triazole derivatives, strong luminescence has been observed, indicating their potential as fluorophores. nih.gov The photophysical properties of these compounds are of interest for applications in materials science and as fluorescent probes. nih.gov

In a study of 1,2,3-triazole-4-carboxylic acids, the UV-Vis and fluorescence spectra were found to be sensitive to the solvent environment, suggesting their potential use as sensors. mdpi.com

Table 4: Characteristic FTIR Absorption Bands for a 1-Benzyl-4-phenyl-1H-1,2,3-triazole Derivative

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3133 | Aromatic C-H stretch |

| 1498 | C=C stretch (aromatic) |

| 1219 | N-N=N stretch (triazole) |

| 1073 | C-N stretch |

| 728, 695 | C-H out-of-plane bend |

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation

Chromatographic and electrophoretic methods are essential for the purification of synthesized compounds and for assessing their purity. High-performance liquid chromatography (HPLC) is a widely used technique for both the analysis and purification of triazole derivatives. researchgate.net The retention time of a compound in HPLC is a characteristic property that can be used for its identification and quantification.

Thin-layer chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a product. amazonaws.com The Rբ value is a key parameter in TLC.

Capillary zone electrophoresis (CZE) is another powerful separation technique that has been applied to the analysis of triazole-containing compounds. researchgate.net This method separates molecules based on their charge-to-size ratio in an electric field.

For the purification of synthesized 1,2,3-triazole derivatives, flash column chromatography using silica (B1680970) gel as the stationary phase is a common practice. amazonaws.comrsc.org The choice of eluent system is crucial for achieving good separation of the desired product from any impurities or unreacted starting materials.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-{[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole |

| 1-Benzyl-4-aryl-1H-1,2,3-triazoles |

| 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide |

| 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole |

| 1,2,3-Triazole-4-carboxylic acids |

| 4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol |

| 4-Benzylamino-3-(4-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one |

| 3-(4-Methylbenzyl)-4-(4-methylbenzylamino)-1H-1,2,4-triazol-5(4H)-one |

| 3-(4-Chlorobenzyl)-4-(4-methylbenzylamino)-1H-1,2,4-triazol-5(4H)-one |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

Cellular Pathway Modulation Studies (e.g., Apoptosis Induction, Cell Cycle Arrest)

A significant mechanism through which 1,2,4-triazole derivatives exert their antiproliferative effects is by modulating critical cellular pathways, primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: Several studies have demonstrated the ability of 1,2,4-triazole scaffolds to trigger programmed cell death in cancer cells. For instance, a series of novel thiazolo[3,2-b] nih.govresearchgate.netnih.gov-triazoles exhibited significant antiproliferative activity, with the most potent compound, 3b, showing a mean GI50 of 1.37 µM. nih.gov Mechanistic studies revealed that these compounds function as apoptosis inducers by targeting the p53 tumor suppressor pathway. nih.gov Compounds 3b, 3c, and 3d were found to significantly increase the level of p53 protein, with compound 3b inducing a p53 level of 1419 pg/mL, comparable to the reference drug doxorubicin (B1662922) (1263 pg/mL). nih.gov

Further investigation into the apoptotic mechanism of 1,2,3-triazole-5,6-diphenyl-1,2,4-triazine hybrids revealed that they induce apoptosis through the mitochondrial pathway. nih.gov Treatment of MGC-803 cells with compound 11E led to a concentration-dependent increase in the expression of pro-apoptotic proteins like Bax, Cleaved-Caspase 9, Cleaved-Caspase 3, and Cleaved PARP, while decreasing the levels of anti-apoptotic proteins Bcl-xl and Bcl-2. nih.gov This was accompanied by a decrease in mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade. nih.gov Similarly, certain indolyl 1,2,4-triazole derivatives have been shown to induce apoptosis significantly. nih.govrsc.org For example, compounds Vf and Vg induced apoptosis in 45.33% and 37.26% of cells, respectively, compared to 1.91% in control cells. nih.govrsc.org

Cell Cycle Arrest: In addition to inducing apoptosis, 1,2,4-triazole derivatives are known to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. Synthetic 1,2,4-triazole-3-carboxamides, which are analogues of the antiviral drug ribavirin, have demonstrated significant antiproliferative effects in leukemia cell lines by inducing cell cycle arrest. nih.govresearchgate.neteurekaselect.com

Novel indolyl 1,2,4-triazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDK), particularly CDK4 and CDK6, which are crucial regulators of the G1 phase of the cell cycle. nih.gov The designed compounds showed inhibitory activity against CDK4 and CDK6, with one derivative, Vg, arresting the cell cycle at the G0/G1 phase. nih.govrsc.org Another derivative, Vf, was found to arrest the cell cycle at the S phase. nih.govrsc.org Furthermore, a different series of 3-alkylsulfanyl-1,2,4-triazole derivatives, designed as combretastatin (B1194345) A-4 analogues, showed potent antiproliferative activities, with one compound causing significant G2/M cell-cycle arrest in a dose-dependent manner in PC-3 cells. researchgate.net

Table 1: Cellular Pathway Modulation by 1,2,4-Triazole Derivatives

| Compound Class | Cell Line | Effect | Target/Mechanism | Reference |

|---|---|---|---|---|

| Thiazolo[3,2-b] nih.govresearchgate.netnih.gov-triazoles | MCF-7 | Apoptosis Induction | p53 induction | nih.gov |

| 1,2,3-Triazole-5,6-diphenyl-1,2,4-triazine hybrid | MGC-803 | Apoptosis Induction, G2/M Arrest | Mitochondrial pathway, ↓MMP, ↑Bax, ↓Bcl-2 | nih.gov |

| Indolyl 1,2,4-triazoles | MCF-7, MDA-MB-231 | Apoptosis Induction, S or G0/G1 Arrest | CDK4/6 Inhibition | nih.govrsc.org |

| 1,2,4-Triazole-3-carboxamides | K562, CCRF-SB (Leukemia) | Cell Cycle Arrest, Apoptosis | Antimetabolite activity | nih.govresearchgate.neteurekaselect.com |

| 3-Alkylsulfanyl-1,2,4-triazoles | PC-3 | G2/M Arrest | - | researchgate.net |

Enzyme Kinetics and Inhibition Mechanism Characterization (e.g., Reversible/Irreversible, Competitive/Non-competitive)

Derivatives of 1,2,4-triazole have been shown to inhibit a wide array of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX). nih.govacs.org In one study, azinane triazole-based derivatives were synthesized and evaluated, with some compounds showing potent inhibition of AChE, α-glucosidase, urease, and BChE, suggesting their potential for treating Alzheimer's disease and diabetes. nih.govacs.org For example, compound 12d, a methyl phenyl-substituted derivative, was a potent AChE inhibitor with an IC50 value of 0.73 ± 0.54 µM. nih.govacs.org

The mechanism of inhibition has been characterized for some triazole derivatives. For instance, nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives were identified as outstanding urease inhibitors, with one compound showing a tenfold improvement in inhibitory potency compared to the standard thiourea (B124793) and exhibiting a non-competitive mode of inhibition. nih.gov Non-steroidal aromatase inhibitors like letrozole, which contains a 1,2,4-triazole ring, act through a reversible inhibition mechanism by forming a coordinate bond with the heme-iron in the enzyme's catalytic site. nih.gov

Furthermore, substituted 1,2,4-triazoles have been developed as selective inhibitors of 5-lipoxygenase-activating protein (FLAP), which is involved in leukotriene biosynthesis. nih.gov Structural variations on the 4,5-diaryl moieties and the 3-thioether side chain of the 1,2,4-triazole scaffold significantly influenced the inhibitory potential. nih.gov

Table 2: Enzyme Inhibition by 1,2,4-Triazole Derivatives

| Inhibitor Class | Target Enzyme | IC50 Value | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| Azinane triazole derivative (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | - | nih.govacs.org |

| Azinane triazole derivative (12d) | α-Glucosidase | 36.74 ± 1.24 µM | - | nih.govacs.org |

| Azinane triazole derivative (12m) | Urease | 19.35 ± 1.28 µM | - | nih.govacs.org |

| nih.govresearchgate.netnih.govTriazolo[3,4-b] nih.govnih.govnih.govthiadiazole (6a) | Urease | 0.87 ± 0.09 µM | Non-competitive | nih.gov |

| Cinnamic acid-1,2,4-triazole hybrid (4g) | Lipoxygenase (Soybean) | 4.5 µM | - | mdpi.com |

| 4,5-diaryl-1,2,4-triazole (6x) | 5-Lipoxygenase-activating protein (FLAP) | 1.15 µM | - | nih.gov |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7d) | Aromatase | 1.9 µM | Reversible (proposed) | nih.gov |

Molecular Mechanisms of Action at Sub-Cellular Levels (e.g., interference with DNA/RNA synthesis, membrane integrity disruption)

At the subcellular level, 1,2,4-triazole derivatives exert their biological effects through various mechanisms, including interference with nucleic acid synthesis and disruption of membrane integrity.

Interference with DNA/RNA Synthesis: A number of 1,2,4-triazole hybrids have been developed as potent antibacterial agents that target bacterial DNA synthesis. nih.gov Specifically, these compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Molecular docking studies suggest that the 1,2,4-triazole moiety can act as a bioisostere for a carboxyl group, enabling binding interactions with the DNA-gyrase cleavage complex. nih.gov Ciprofloxacin-1,2,4-triazole hybrids also displayed good DNA gyrase inhibition, with IC50 values ranging from 0.134 to 1.84 μg/mL. nih.gov Beyond bacteria, certain triazole derivatives have been shown to selectively target RNA G-quadruplexes, indicating a potential mechanism for interfering with RNA function. frontiersin.org

Membrane Integrity Disruption: The integrity of cellular and subcellular membranes is another target for 1,2,4-triazole derivatives. One study on a 1,2,4-triazole derivative (SYS18) demonstrated its neuroprotective effects in a model of acute ischemic stroke by protecting the integrity of the blood-brain barrier (BBB). nih.gov The compound was shown to decrease BBB permeability, inhibit glycocalyx degradation, and regulate the expression of tight junction proteins. nih.gov In the context of antifungal activity, it has been suggested that the mechanism of some triazole-thiones may involve the poisoning of sulfhydryl (SH) groups, which are crucial for the function of many enzymes and structural proteins, potentially affecting membrane integrity. researchgate.net

Investigation of Selectivity and Off-Target Effects at a Molecular Level

A key aspect of drug development is achieving selectivity for the intended target to minimize off-target effects and associated toxicity. Research on 1,2,4-triazole scaffolds has shown that structural modifications can lead to highly selective compounds.

For example, a series of 3,4,5-trisubstituted-1,2,4-triazoles were developed as high-affinity and selective agonists for the somatostatin (B550006) receptor-4 (SST4). nih.gov Through iterative structure-based design, compounds were identified with low nanomolar SST4 binding affinity and over 500-fold selectivity for SST4 compared to the SST2A subtype. nih.gov The high selectivity is attributed to specific substitutions on the triazole ring, such as an (imidazol-4-yl)propyl group at the 4-position, which is crucial for enhancing both affinity and selectivity. nih.gov The high expression of SST4 in the neocortex and hippocampus, combined with its limited peripheral distribution, makes these selective agonists promising candidates for treating Alzheimer's disease with a reduced likelihood of off-target effects. nih.gov

In another study, a 1,2,4-triazole derivative was found to be a potent and selective antagonist of 5-lipoxygenase-activating protein (FLAP). nih.gov The most potent analogue selectively suppressed the formation of the pro-inflammatory mediator leukotriene B4 in activated immune cells without affecting other branches of the arachidonic acid metabolic pathway. nih.gov This demonstrates that fine-tuning the substituents on the triazole core can achieve high selectivity at a molecular level.

Similarly, the design of hybrid molecules containing 1,2,3-triazole and 1,2,4-triazole moieties linked to an oxime has led to the development of selective COX-2 inhibitors, which are sought after for their reduced gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

Future Directions and Emerging Research Avenues for 3 Benzyl 4 Methyl 4h 1,2,4 Triazole Research

Exploration of Novel Biological Targets for Triazole Derivatives

The 1,2,4-triazole (B32235) nucleus is a versatile pharmacophore, known to interact with a wide range of biological targets. nih.govresearchgate.netqu.edu.sa Future research will likely expand beyond established targets to uncover new therapeutic opportunities for derivatives of 3-benzyl-4-methyl-4H-1,2,4-triazole.

Current research on various 1,2,4-triazole derivatives has identified several key targets:

Anticancer: Aromatase, a cytochrome P450 enzyme involved in estrogen biosynthesis, is a known target for triazole-based anticancer drugs like Letrozole and Anastrozole. nih.gov Novel 1,2,4-triazole derivatives have also shown inhibitory activity against other cancer-related targets such as EGFR, BRAF, and Tubulin. bohrium.comnoaa.gov Further investigation could reveal if this compound analogs can effectively modulate these or other undiscovered oncological targets.

Antitubercular: Mycobacterial membrane protein large 3 (MmpL3), crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis, has been identified as a target for novel 1,2,4-triazole derivatives. johnshopkins.edu

Antifungal: The primary mechanism of action for many triazole antifungals is the inhibition of the 14-alpha-demethylase enzyme (CYP51). mdpi.comnih.gov Novel 5-amino-1,2,4-triazole derivatives have demonstrated significant inhibitory activity against lanosterol (B1674476) 14α-demethylase. nih.gov

Antimicrobial: DNA gyrase is a validated target for developing new antibiotics, and triazole-containing inhibitors have shown potent antibacterial activity by targeting this enzyme. nih.gov

Neurodegenerative Diseases: In the context of Alzheimer's disease, multi-target-directed triazole derivatives have been designed to interact with targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and to modulate the aggregation of amyloid-β (Aβ) peptides. nih.govnih.gov

Anticonvulsant: The GABA-A receptor is a target for 4-amino-4H-1,2,4-triazole derivatives with anticonvulsant properties. researchgate.net

Future research should focus on screening this compound and its derivatives against a broader panel of biological targets to uncover novel therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Triazole Scaffold Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating the design and optimization of new chemical entities. researchgate.net For the this compound scaffold, these computational tools can be instrumental in several ways:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel triazole analogs. This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising compounds. johnshopkins.edu

De Novo Design: Generative ML models can design entirely new triazole derivatives with desired properties. These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches. researchgate.net

Scaffold Optimization: AI can guide the modification of the this compound scaffold to enhance its interaction with a specific biological target. This includes suggesting optimal substituents and modifications to improve binding affinity and selectivity.

The integration of AI and ML will undoubtedly streamline the drug discovery pipeline for triazole-based compounds, reducing the time and cost associated with identifying new drug candidates. researchgate.net

Development of Advanced Methodologies for Investigating Triazole-Biomolecule Interactions

A deep understanding of how this compound and its analogs interact with their biological targets at a molecular level is crucial for rational drug design. Future research will benefit from the application and development of advanced analytical techniques.

Several powerful techniques are currently employed to study these interactions:

X-ray Crystallography: This technique provides high-resolution three-dimensional structures of triazole derivatives bound to their target proteins, offering detailed insights into the binding mode and key interactions. nih.gov

Molecular Docking: Computational docking studies are used to predict the binding orientation and affinity of a ligand within the active site of a target protein. bohrium.comnoaa.govmdpi.com This method is often used to rationalize structure-activity relationships and to guide the design of more potent inhibitors.

Microscale Thermophoresis (MST): MST is a sensitive biophysical technique used to quantify the binding affinity between a ligand and its target in solution. johnshopkins.edu